1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate
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Overview
Description
1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate is an organic compound with the molecular formula C24H38O4 and a molecular weight of 390.62 g/mol . This compound is known for its unique chemical structure, which includes a benzene ring, a propanoate group, and a long aliphatic chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate involves several steps. One common method includes the esterification of benzenepropanoic acid with 1-methyl-2-((1-oxoundecyl)oxy)propanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Methyl-2-((1-oxoundecyl)oxy)propyl benzenepropanoate can be compared with similar compounds such as:
9-Octadecenoic acid (9Z)-, 1-methyl-2-[(1-oxoundecyl)oxy]propyl ester: This compound has a similar structure but differs in the length and saturation of the aliphatic chain.
Benzeneacetic acid, 1-methyl-2-[(1-oxoundecyl)oxy]propyl ester: Another similar compound with slight variations in the ester group.
The uniqueness of this compound lies in its specific combination of functional groups and aliphatic chain length, which confer distinct chemical and biological properties.
Properties
CAS No. |
84006-71-3 |
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Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3-(3-phenylpropanoyloxy)butan-2-yl undecanoate |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-14-17-23(25)27-20(2)21(3)28-24(26)19-18-22-15-12-11-13-16-22/h11-13,15-16,20-21H,4-10,14,17-19H2,1-3H3 |
InChI Key |
KMVAUNKHVKIFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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